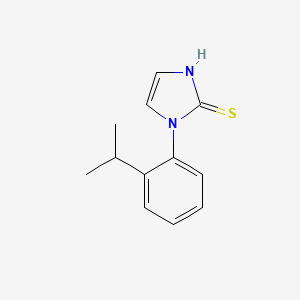

1-(2-isopropylphenyl)-1H-imidazole-2-thiol

Description

General Significance of Imidazole-2-Thiol Derivatives in Chemical and Biological Sciences

Imidazole-2-thiol derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of chemistry and biology. The imidazole (B134444) ring is a crucial structural motif found in many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals. nih.govsemanticscholar.org The addition of a thiol (-SH) group at the 2-position of the imidazole ring introduces unique chemical properties that enhance the biological and pharmacological potential of these compounds.

These derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. ijfmr.comresearchgate.net The thiol group can participate in various biological interactions, such as forming disulfide bonds or coordinating with metal ions in enzymes, which can be a mechanism for their therapeutic effects. nih.gov The versatility in their synthesis allows for the introduction of various substituents on the imidazole ring, enabling the fine-tuning of their biological and physicochemical properties. This structural diversity has made imidazole-2-thiol derivatives a valuable scaffold in drug discovery and medicinal chemistry. researchgate.net

Rationale for Focused Investigation on 1-(2-isopropylphenyl)-1H-imidazole-2-thiol

The specific compound, this compound, incorporates a bulky and lipophilic 2-isopropylphenyl group at the N1 position of the imidazole ring. This structural feature is of particular interest for several reasons. The isopropylphenyl substituent can significantly influence the compound's steric and electronic properties, which in turn can affect its interaction with biological targets.

The rationale for a focused investigation into this specific molecule can be broken down as follows:

Enhanced Lipophilicity: The isopropylphenyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes. This is a critical factor for the development of drugs that need to reach intracellular targets.

Steric Influence: The bulky nature of the substituent can provide selectivity towards specific biological targets. The steric hindrance may favor binding to enzymes or receptors with appropriately shaped binding pockets while preventing interaction with others, potentially reducing off-target effects.

Modified Biological Activity: The substitution pattern on the phenyl ring can modulate the compound's biological activity. For instance, the position of the isopropyl group could influence the orientation of the phenyl ring relative to the imidazole core, affecting how the molecule docks with a target protein. Research on a closely related compound, 1-(2,6-diisopropylphenyl)-1H-imidazole, has shown that the imidazole ring is significantly twisted relative to the phenyl ring, a structural feature that could be critical for its biological function. nih.govresearchgate.net

While direct experimental data for this compound is scarce, the known biological activities of similar imidazole-2-thiol derivatives suggest that it could be a promising candidate for further research in areas such as antimicrobial or anticancer drug development. A comprehensive investigation into its synthesis, structural characterization, and biological evaluation would be necessary to fully elucidate its potential.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-propan-2-ylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-9(2)10-5-3-4-6-11(10)14-8-7-13-12(14)15/h3-9H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSKIHWLEWBFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1N2C=CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406935 | |

| Record name | 1-(2-isopropylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835537 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

25372-32-1 | |

| Record name | 1-(2-isopropylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Isopropylphenyl 1h Imidazole 2 Thiol and Analogous Imidazole 2 Thiols

Strategies for Imidazole (B134444) Ring Construction in Thiolated Derivatives

The formation of the imidazole-2-thiol (or its tautomeric imidazole-2-thione) ring is a cornerstone of synthesizing the target compound. Several classical and modern organic chemistry reactions are employed for this purpose, utilizing a range of starting materials and reaction conditions.

Cyclization reactions are a primary method for constructing the imidazole-2-thione ring. A prominent approach involves the reaction of an α-aminoketone or an equivalent precursor with a source of the thiocarbonyl group. A widely utilized method is the acid-catalyzed ring closure of N,N'-disubstituted thiourea (B124793) derivatives. Specifically for 1-aryl-imidazole-2-thiones, this involves the cyclization of an N-aryl-N'-(2,2-dialkoxyethyl)thiourea. This precursor is typically synthesized by reacting an arylisothiocyanate with aminoacetaldehyde dialkyl acetal (B89532). The subsequent acid-catalyzed cyclization proceeds with the elimination of alcohol to form the desired imidazole-2-thione ring system.

Another effective cyclization strategy involves the reaction of α-haloketones with thiourea or its derivatives. This method, often referred to as a Hantzsch-type synthesis for thiazoles, can be adapted for imidazole synthesis. The reaction between an α-haloketone and a thiourea derivative initially forms an intermediate which then cyclizes to the imidazole-2-thione.

Condensation reactions provide a direct route to the imidazole-2-thiol core. A key example is the reaction between an α-amino aldehyde or α-amino ketone and a thiocyanate (B1210189) salt, such as potassium thiocyanate. The initial condensation forms an intermediate that subsequently undergoes intramolecular cyclization to yield the imidazole-2-thiol. For instance, the condensation of an N-substituted aminoacetaldehyde with potassium thiocyanate can directly lead to the formation of an N-substituted imidazole-2-thiol.

Similarly, the condensation of thiosemicarbazone derivatives with α-halocarbonyl compounds, such as phenacyl bromides, is a documented method for synthesizing substituted imidazole-2-thiones. The thiosemicarbazone, formed from the reaction of an aldehyde or ketone with thiosemicarbazide, reacts with the α-halocarbonyl compound, leading to cyclization and the formation of the imidazole ring. scienceopen.com

An alternative strategy involves the modification of a pre-existing imidazole ring. For example, a 2-haloimidazole can be converted to an imidazole-2-thiol through nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea. This approach is particularly useful if the appropriately substituted 2-haloimidazole is readily accessible. The high nucleophilicity of sulfur-containing reagents facilitates the displacement of the halide to form the desired thiol.

Furthermore, 2-oxoimidazole (imidazol-2-one) derivatives can be converted to their corresponding thione analogs. This transformation typically involves reaction with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This method allows for the late-stage introduction of the sulfur atom into the imidazole ring system.

While less common, methods for the direct insertion of sulfur into the C2 position of an imidazole ring have been explored. These reactions often require specific activation of the C2 position. For instance, lithiation of the imidazole at the C2 position followed by quenching with elemental sulfur can, in principle, yield the corresponding imidazole-2-thiolate, which upon protonation gives the final product. This method's feasibility is highly dependent on the stability of the lithiated intermediate and the specific substituents on the imidazole ring.

Methodologies for Introducing the 2-Isopropylphenyl Substituent

The introduction of the 2-isopropylphenyl group at the N1 position of the imidazole ring is a critical step in the synthesis of the target compound. This can be achieved either by starting with a precursor already containing this group or by attaching it to a pre-formed imidazole-2-thiol ring.

N-arylation reactions are a powerful tool for forming the C-N bond between the imidazole nitrogen and the 2-isopropylphenyl group. These reactions typically involve coupling an imidazole-2-thiol with a suitable 2-isopropylphenyl electrophile.

Ullmann Condensation: The classical Ullmann condensation involves the copper-catalyzed reaction of an N-H containing heterocycle, such as imidazole-2-thiol, with an aryl halide (e.g., 2-isopropylphenyl iodide or bromide). organic-chemistry.org This reaction is typically carried out at elevated temperatures in the presence of a base. Modern variations of this reaction often employ ligands to facilitate the coupling under milder conditions. organic-chemistry.org

Chan-Lam Coupling: A more recent and versatile method is the Chan-Lam cross-coupling reaction. This copper-catalyzed reaction couples N-H heterocycles with arylboronic acids. scienceopen.comorganic-chemistry.org Therefore, imidazole-2-thiol could be reacted with 2-isopropylphenylboronic acid in the presence of a copper catalyst, a base, and often an oxidant (like atmospheric oxygen) to afford 1-(2-isopropylphenyl)-1H-imidazole-2-thiol. scienceopen.comresearchgate.netresearchgate.net This method is known for its tolerance of a wide range of functional groups and often proceeds under milder conditions than the traditional Ullmann reaction. scienceopen.com

Palladium-Catalyzed Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling reactions are also highly effective for N-arylation. The Buchwald-Hartwig amination can be used to couple imidazole-2-thiol with 2-isopropylphenyl halides or triflates. mit.edu This reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is often crucial for achieving high yields, especially with sterically hindered substrates. mit.edu

Alternatively, the 2-isopropylphenyl group can be incorporated from the start of the synthesis. For example, 2-isopropylaniline (B1208494) can be converted to 2-isopropylphenyl isothiocyanate. orgsyn.orggeorganics.skscbt.comgeorganics.sk This isothiocyanate can then be reacted with aminoacetaldehyde diethyl acetal to form the N-(2-isopropylphenyl)-N'-(2,2-diethoxyethyl)thiourea precursor, which can then be cyclized as described in section 2.1.1.

Data Tables

Table 1: Key Precursors for the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

| 2-Isopropylaniline | C₉H₁₃N | Starting material for 2-isopropylphenyl isothiocyanate. |

| 2-Isopropylphenyl isothiocyanate | C₁₀H₁₁NS | Key precursor for building the imidazole ring with the desired N-substituent. georganics.skscbt.comgeorganics.sk |

| Aminoacetaldehyde diethyl acetal | C₆H₁₅NO₂ | Provides the C4-C5-N backbone of the imidazole ring. google.comsigmaaldrich.com |

| Imidazole-2-thiol | C₃H₄N₂S | Starting material for direct N-arylation. |

| 2-Isopropylphenylboronic acid | C₉H₁₃BO₂ | Arylating agent for Chan-Lam coupling. scienceopen.com |

| 2-Iodo-1-isopropylbenzene | C₉H₁₁I | Arylating agent for Ullmann or Buchwald-Hartwig coupling. |

Table 2: Overview of Synthetic Strategies

| Strategy | Section | Key Reaction | Precursors |

| Ring Construction | |||

| Cyclization | 2.1.1 | Acid-catalyzed cyclization | N-Aryl-N'-(dialkoxyethyl)thiourea |

| Condensation | 2.1.2 | Condensation/Cyclization | α-Amino ketone/aldehyde, Thiocyanate salt |

| Precursor Modification | 2.1.3 | Nucleophilic Substitution | 2-Haloimidazole, Sulfur nucleophile |

| Substituent Introduction | |||

| N-Arylation | 2.2.1 | Chan-Lam Coupling | Imidazole-2-thiol, Arylboronic acid scienceopen.com |

| N-Arylation | 2.2.1 | Ullmann Condensation | Imidazole-2-thiol, Aryl halide organic-chemistry.org |

| N-Arylation | 2.2.1 | Buchwald-Hartwig Amination | Imidazole-2-thiol, Aryl halide/triflate mit.edu |

Coupling Reactions for Phenyl Group Attachment

The introduction of the 2-isopropylphenyl group at the N1 position of the imidazole-2-thiol ring is a critical step in the synthesis of the target compound. Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds and are widely employed for the N-arylation of imidazoles and other nitrogen-containing heterocycles.

The Ullmann condensation traditionally involves the coupling of an aryl halide with a nucleophile, such as an amine or an alcohol, in the presence of a stoichiometric amount of copper at high temperatures. Modern variations of this reaction utilize catalytic amounts of copper salts, often in the presence of a ligand, allowing for milder reaction conditions. For the synthesis of this compound, this would involve the reaction of imidazole-2-thiol with 1-halo-2-isopropylbenzene.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. This reaction typically employs a palladium catalyst with a phosphine ligand to couple an amine with an aryl halide or triflate. The versatility and functional group tolerance of the Buchwald-Hartwig amination make it a highly attractive method for the synthesis of N-aryl imidazoles.

Below is a representative table of reaction conditions for N-arylation of imidazoles using these coupling reactions.

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |

|---|---|---|---|---|---|

| Ullmann Condensation | CuI / L-proline | K2CO3 | DMSO | 90-120 | 75-90 |

| Buchwald-Hartwig Amination | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 80-110 | 80-95 |

| Ullmann-type Reaction | Cu2O / Phenanthroline | K3PO4 | DMF | 110 | 70-85 |

Derivatization of Pre-formed Imidazole-2-thiols

Once the imidazole-2-thiol scaffold is formed, it can be further modified through derivatization reactions. The tautomeric nature of imidazole-2-thiol (existing in both thione and thiol forms) allows for reactions at either the nitrogen or the sulfur atom. Alkylation is a common derivatization strategy, leading to either N-alkylated or S-alkylated products depending on the reaction conditions.

N-Alkylation typically occurs in the presence of a base, which deprotonates the nitrogen atom, followed by nucleophilic attack on an alkyl halide. The choice of solvent and base can influence the regioselectivity of the alkylation.

S-Alkylation is also a common pathway, leading to the formation of imidazole-2-thioethers. This reaction is often favored under neutral or slightly acidic conditions, or by using specific alkylating agents that have a higher affinity for the soft sulfur nucleophile.

The following table summarizes typical conditions for the alkylation of imidazole-2-thiol derivatives.

| Reaction Type | Reagent | Base | Solvent | Temperature (°C) | Product Type | Representative Yield (%) |

|---|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH3I) | NaH | THF | 25-60 | 1-Alkyl-imidazole-2-thione | 85-95 |

| S-Alkylation | Alkyl Halide (e.g., C2H5Br) | None or mild base | Ethanol (B145695) | Reflux | 2-(Alkylthio)imidazole | 80-90 |

| N-Arylation | Aryl Boronic Acid | Cu(OAc)2 | DCM | 25 | 1-Aryl-imidazole-2-thione | 70-85 |

Advanced Synthetic Techniques and Optimization

To improve reaction efficiency, reduce reaction times, and promote greener chemical processes, several advanced synthetic techniques have been applied to the synthesis of imidazole-2-thiol derivatives. These methods often offer advantages over traditional synthetic routes in terms of yield, purity, and environmental impact.

Microwave-Assisted Synthesis of Imidazole-2-thiol Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various substituted imidazoles. For instance, the condensation of α-amino ketones or aldehydes with potassium thiocyanate to form 2-thiol substituted imidazoles can be efficiently carried out under microwave irradiation.

| Reactants | Catalyst/Solvent | Microwave Power (W) | Time (min) | Representative Yield (%) |

|---|---|---|---|---|

| α-Amino ketone, KSCN | Acetic Acid | 150-300 | 5-15 | 85-95 |

| 1,2-Diketone, Aldehyde, NH4OAc | CuCl2 (solvent-free) | 300 | 15 | 90-98 |

| Aryl hydrazine, α-cyanoketone | 1M HCl (in water) | Not specified | 10-15 | 70-90 nih.gov |

Multi-Component Reaction Approaches for Imidazole Scaffold Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. ijcce.ac.ir The synthesis of the imidazole scaffold is well-suited to MCR strategies. For example, a one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297) can yield highly substituted imidazoles. researchgate.net By incorporating a thiocyanate source, this can be adapted for the synthesis of imidazole-2-thiols.

| Components | Catalyst/Solvent | Conditions | Product Type | Representative Yield (%) |

|---|---|---|---|---|

| 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | nano-TiCl4.SiO2 (solvent-free) | 110 °C | 1,2,4,5-Tetrasubstituted imidazole | 85-95 researchgate.net |

| Benzil, Aldehyde, Ammonium Acetate | CuCl2 (solvent-free, microwave) | 300W, 15 min | 2,4,5-Trisubstituted imidazole | 90-98 |

| Aniline, Amino pyridine, Pyrimidine | Ethanesulfonic acid | Reflux | 1-Aryl 1,2,4-triazoles | up to 93 organic-chemistry.org |

Transition Metal-Catalyzed Synthetic Protocols for C-S Bond Formation

The formation of the carbon-sulfur bond is a key step in the synthesis of thioethers derived from imidazole-2-thiols. Transition metal catalysis, particularly with palladium and copper, provides efficient methods for C-S bond formation. nih.govresearchgate.net These reactions typically involve the cross-coupling of a thiol with an aryl halide or triflate.

Palladium-catalyzed C-S coupling reactions are highly effective and tolerate a wide range of functional groups. nih.gov Various phosphine ligands have been developed to enhance the efficiency of these catalysts. nih.gov

Copper-catalyzed C-S coupling , often referred to as the Ullmann-type C-S coupling, is a cost-effective alternative to palladium-catalyzed reactions. researchgate.netbohrium.comuu.nl These reactions are typically carried out in the presence of a copper(I) salt and a base, and can often be performed in environmentally friendly solvents like water. bohrium.com

| Metal Catalyst | Ligand | Reactants | Base | Solvent | Temperature (°C) | Representative Yield (%) |

|---|---|---|---|---|---|---|

| Pd2(dba)3 | Xantphos | Aryl bromide, Thiol | Cs2CO3 | Toluene | 110 | 80-95 |

| CuI | None | Aryl iodide, Thiol | K2CO3 | DMF | 120 | 85-98 uu.nl |

| CuI | L-proline | Aryl halide, Thiol | K3PO4 | Water | Reflux | 80-90 bohrium.com |

Chiral Synthesis Approaches for Related Imidazole Thioethers

The synthesis of enantiomerically pure imidazole-containing thioethers is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. Chiral synthesis strategies often involve the use of chiral starting materials or chiral catalysts to induce stereoselectivity.

One effective approach involves starting from readily available chiral precursors, such as natural amino acids. researchgate.net For instance, L-amino acids can be used to construct a chiral N-substituted imidazole derivative. Subsequent chemical transformations, including reduction, chlorination, and substitution with a thiol, can then be used to introduce the thioether functionality while retaining the stereochemical integrity of the chiral center. researchgate.net

| Chiral Precursor | Key Reaction Steps | Product Type | Enantiomeric Excess (ee %) |

|---|---|---|---|

| L-Valine | Condensation, Esterification, Reduction, Chlorination, Thiol substitution | Chiral N-substituted imidazole thioether | >99 |

| L-Leucine | Condensation, Esterification, Reduction, Chlorination, Thiol substitution | Chiral N-substituted imidazole thioether | >99 |

| L-Phenylalanine | Condensation, Esterification, Reduction, Chlorination, Thiol substitution | Chiral N-substituted imidazole thioether | >99 |

Spectroscopic and Crystallographic Characterization of 1 2 Isopropylphenyl 1h Imidazole 2 Thiol

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol. The spectra are expected to show distinct signals corresponding to the isopropyl group, the substituted phenyl ring, and the imidazole-2-thiol core.

¹H NMR: The proton NMR spectrum would provide key information about the electronic environment and connectivity of hydrogen atoms. The isopropyl group should present as a septet for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons due to spin-spin coupling. The four protons on the phenyl ring would appear as a complex multiplet in the aromatic region. The two protons on the imidazole (B134444) ring are expected to appear as distinct signals, likely doublets, in the downfield region. A broad singlet, attributable to the N-H proton of the predominant thione tautomer, is anticipated at a significantly downfield chemical shift, often exceeding 12 ppm in solvents like DMSO-d₆. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments. A key signal would be the C=S carbon of the thione tautomer, which is expected to resonate significantly downfield, typically in the range of 160-180 ppm. Other expected signals include those for the carbons of the imidazole ring, the aromatic carbons of the phenyl ring (with distinct shifts for the substituted and unsubstituted positions), and the methine and methyl carbons of the isopropyl group.

Expected ¹H and ¹³C NMR Data for this compound

| Group | ¹H Chemical Shift (δ, ppm) (Expected) | ¹³C Chemical Shift (δ, ppm) (Expected) |

| Imidazole C4-H / C5-H | 6.8 - 7.5 (two doublets) | 110 - 125 |

| Phenyl C3'-H to C6'-H | 7.2 - 7.6 (multiplet) | 125 - 135 (CH) |

| Phenyl C1', C2' | - | 135 - 150 (quaternary) |

| Isopropyl -CH | 2.8 - 3.2 (septet) | 25 - 30 |

| Isopropyl -CH₃ | 1.1 - 1.3 (doublet) | 22 - 25 |

| Imidazole N-H (Thione) | 12.5 - 13.5 (broad singlet) | - |

| Imidazole C=S (Thione) | - | 160 - 180 |

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by features of the thione tautomer. A significant broad absorption band between 3100 and 2800 cm⁻¹ would be characteristic of the N-H stretching vibration of the imidazole ring. The C=S (thione) stretching vibration, a crucial indicator of the tautomeric form, typically appears as a strong band in the 1250-1050 cm⁻¹ region. Other prominent bands would include C-H stretching vibrations from the aromatic and isopropyl groups (around 3100-3000 cm⁻¹ and 2970-2870 cm⁻¹, respectively), C=N and aromatic C=C stretching vibrations in the 1620-1450 cm⁻¹ region. The S-H stretching band of the minor thiol tautomer, if present, would be a very weak absorption around 2600-2550 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Imidazole) | Stretch | 3100 - 2800 (Broad) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2970 - 2870 |

| C=N (Imidazole) | Stretch | 1620 - 1580 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C=S (Thione) | Stretch | 1250 - 1050 |

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to display strong absorption bands in the ultraviolet region. These absorptions arise from π→π* electronic transitions within the conjugated system formed by the phenyl and imidazole rings, as well as n→π* transitions associated with the non-bonding electrons on the nitrogen and sulfur atoms. Typically, N-aryl imidazole-2-thiones exhibit intense absorption maxima below 300 nm, characteristic of the π→π* transitions of the aromatic and heterocyclic chromophores. researchgate.net A weaker, longer-wavelength absorption corresponding to the n→π* transition of the C=S group may also be observed.

Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λₘₐₓ (nm) | Chromophore |

| π → π | 220 - 280 | Phenyl and Imidazole Rings |

| n → π | 300 - 350 | C=S (Thione) |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition. For this compound (C₁₂H₁₄N₂S), the calculated monoisotopic mass is approximately 218.09 Da. High-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy. The fragmentation pattern would likely show a prominent molecular ion peak [M]⁺. Characteristic fragment ions could arise from the loss of an isopropyl group ([M-43]⁺), the cleavage of the bond between the phenyl group and the imidazole nitrogen, or fragmentation of the imidazole ring itself.

Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

| [M]⁺ | [C₁₂H₁₄N₂S]⁺ | ~218.09 | Molecular Ion |

| [M-CH₃]⁺ | [C₁₁H₁₁N₂S]⁺ | ~203.07 | Loss of a methyl radical |

| [M-C₃H₇]⁺ | [C₉H₇N₂S]⁺ | ~175.03 | Loss of an isopropyl radical |

Structural Elucidation via X-ray Diffraction Studies

Although a specific crystal structure for this compound has not been reported, its solid-state architecture can be predicted based on analogous compounds, such as 1-(2,6-diisopropylphenyl)-1H-imidazole. nih.govresearchgate.net The imidazole ring itself is expected to be essentially planar. A significant feature would be the dihedral angle between the planes of the imidazole and the 2-isopropylphenyl rings. Due to the steric hindrance imposed by the ortho-isopropyl group, this angle is expected to be large, likely greater than 70°, forcing the two ring systems out of coplanarity. nih.govresearchgate.net

In the solid state, imidazole-2-thiones typically exist in the thione form and form centrosymmetric hydrogen-bonded dimers through intermolecular N-H···S interactions. This arrangement is a common and stabilizing motif in the crystal packing of such molecules.

Predicted Crystallographic Parameters for this compound

| Parameter | Expected Value / Feature | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for related N-aryl imidazoles nih.govresearchgate.net |

| Space Group | P2₁/c or similar | Common for centrosymmetric packing nih.govresearchgate.net |

| Key Interactions | N-H···S hydrogen-bonded dimers | Characteristic of imidazole-2-thiones |

| Phenyl-Imidazole Angle | > 70° | Steric hindrance from ortho-isopropyl group nih.govresearchgate.net |

Tautomerism and Isomerism of Imidazole-2-thiols

A critical chemical feature of this compound is its existence as a pair of rapidly interconverting tautomers: the thiol form and the thione form. This is a classic example of prototropic tautomerism.

Thiol Form: this compound possesses an aromatic imidazole ring and a sulfhydryl (-SH) group.

Thione Form: 1-(2-isopropylphenyl)-1,3-dihydro-2H-imidazole-2-thione contains a C=S double bond (a thione group) and an N-H bond within a non-aromatic imidazolone (B8795221) ring.

For the vast majority of 2-mercaptoimidazole (B184291) derivatives, extensive spectroscopic and crystallographic evidence has shown that the thione tautomer is overwhelmingly dominant in both the solid state and in solution. scispace.comscispace.com The greater thermodynamic stability of the C=S double bond compared to the C=N double bond within the ring, combined with favorable hydrogen bonding possibilities, drives the equilibrium to the thione side. Spectroscopic techniques can readily confirm this: IR spectroscopy would show a prominent N-H band and a C=S band instead of a weak S-H band, while ¹³C NMR would show a C2 carbon signal in the characteristic thione region (~160-180 ppm).

Thione-Thiol Tautomeric Equilibrium Investigations

In the solid state and in solution, N-substituted imidazole-2-thiones predominantly exist in the thione form rather than the thiol tautomer. rsc.org This preference is a well-established characteristic of this class of compounds. X-ray diffraction studies on various 1-arylimidazole-2-thiones have revealed that in the solid state, these molecules typically form "head-to-head" hydrogen-bonded dimers through the N-H and C=S groups. rsc.org This intermolecular interaction further stabilizes the thione tautomer in the crystal lattice.

The equilibrium can be influenced by several factors, including the nature of the substituents, the solvent, and the temperature. However, for 1-R-imidazole-2-thiones, the thione form is generally the most stable and, therefore, the dominant species observed under typical conditions. rsc.org This stability can be attributed to the greater thermodynamic stability of the C=S double bond within the cyclic system compared to the C=N double bond that would be present in the thiol form, as well as the energetic favorability of the N-H bond over the S-H bond in this heterocyclic context.

Spectroscopic and Computational Approaches to Tautomeric Preference

A combination of spectroscopic techniques and computational chemistry is employed to provide a comprehensive understanding of the tautomeric preference in molecules like this compound. These methods offer definitive evidence for the prevalence of the thione form.

Spectroscopic Evidence:

Spectroscopic analysis provides direct insight into the dominant tautomeric form in a given state. Key techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum is particularly informative. The presence of a distinct absorption band for the N-H stretching vibration (typically in the range of 3400-3100 cm⁻¹) and the absence of a band for the S-H stretch (which would appear around 2600-2550 cm⁻¹) are strong indicators of the thione form. nih.govmdpi.com Furthermore, a strong band corresponding to the C=S (thione) stretching vibration, often found in the 1285-1050 cm⁻¹ region, provides conclusive evidence. nih.gov

¹H NMR Spectroscopy: In the proton NMR spectrum, the presence of a signal for the N-H proton, which is typically a broad singlet appearing at a downfield chemical shift (e.g., ~12 ppm in DMSO-d₆), is characteristic of the thione tautomer. nih.gov Conversely, the absence of a signal for an S-H proton confirms that the thiol form is not significantly present.

¹³C NMR Spectroscopy: Carbon-13 NMR is a powerful tool for identifying the C=S carbon. The carbon atom of a thione group is highly deshielded and resonates at a very low field, typically in the range of 170-180 ppm. nih.gov This distinct chemical shift is a definitive marker for the thione tautomer.

UV-Vis Spectroscopy: The electronic spectrum can also differentiate between the two forms. Thione compounds typically exhibit an absorption band at longer wavelengths (between 300 and 400 nm) corresponding to the n→π* electronic transition of the C=S chromophore. lp.edu.uaresearchgate.net The thiol form, containing a C=N chromophore, would be expected to absorb at shorter wavelengths (below 300 nm). lp.edu.uaresearchgate.net

The table below summarizes the characteristic spectroscopic data observed for analogous N-substituted imidazole-2-thione compounds, which support the predominance of the thione tautomer.

| Spectroscopic Method | Key Feature | Characteristic Range/Value for Thione Form |

| IR Spectroscopy | N-H stretch | 3400 - 3100 cm⁻¹ |

| C=S stretch | 1285 - 1250 cm⁻¹ | |

| S-H stretch | Absent (would be ~2550 cm⁻¹) | |

| ¹H NMR | N-H proton signal | ~12.0 ppm (in DMSO-d₆) |

| Imidazole C4-H proton | ~7.3 ppm (in DMSO-d₆) | |

| ¹³C NMR | C=S carbon signal | ~178.0 ppm (in DMSO-d₆) |

| UV-Vis | n→π* transition | 300 - 400 nm |

Computational Approaches:

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in corroborating experimental findings and providing quantitative insights into the tautomeric equilibrium. lp.edu.uascirp.org These computational studies involve optimizing the geometries of both the thione and thiol tautomers and calculating their relative energies.

Theoretical calculations for similar heterocyclic thione-thiol systems, such as 1,2,4-triazoles and 2-mercaptoimidazole, consistently show that the thione tautomer is thermodynamically more stable than the thiol form. researchgate.netzsmu.edu.ua The energy difference is often significant, indicating a strong preference for the thione structure. These calculations can also model the influence of solvents on the tautomeric equilibrium, often showing that while polar solvents can affect the energy difference, the thione form typically remains the more stable species. zsmu.edu.ua

The table below presents typical relative energy data from DFT calculations on related thione-thiol systems, illustrating the energetic preference for the thione tautomer.

| Tautomer | Computational Method | Basis Set | Relative Energy (Gas Phase) | Relative Energy (Solvent) |

| Thione | DFT (B3LYP) | 6-311++G(d,p) | 0.00 kcal/mol (Reference) | 0.00 kcal/mol (Reference) |

| Thiol | DFT (B3LYP) | 6-311++G(d,p) | +5 to +15 kcal/mol | +4 to +12 kcal/mol |

Advanced Computational Investigations and Theoretical Insights into 1 2 Isopropylphenyl 1h Imidazole 2 Thiol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For 1-(2-isopropylphenyl)-1H-imidazole-2-thiol, DFT calculations are instrumental in building a comprehensive profile of its chemical nature.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements to find the one with the minimum energy. Parameters such as bond lengths, bond angles, and dihedral (torsional) angles are defined at this stable state.

Table 1: Illustrative Optimized Geometrical Parameters Specific calculated data for this compound is not available in the cited literature. This table illustrates the typical parameters obtained from DFT geometry optimization.

| Parameter | Bond/Angle | Theoretical Value (e.g., Å or °) |

| Bond Length | C=S | Data not available |

| N-C (imidazole) | Data not available | |

| C-C (phenyl) | Data not available | |

| Bond Angle | N-C-N (imidazole) | Data not available |

| C-N-C (imidazole) | Data not available | |

| Dihedral Angle | Phenyl-Imidazole | Data not available |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com The spatial distribution of these orbitals indicates the likely regions of a molecule to be involved in chemical reactions.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). irjweb.com This gap is a critical indicator of a molecule's chemical stability and reactivity. irjweb.comirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. growingscience.comirjweb.com Conversely, a small energy gap suggests the molecule is more reactive and less stable. irjweb.com For this compound, the HOMO is expected to be localized on the electron-rich imidazole-2-thiol moiety, particularly the sulfur atom, while the LUMO may be distributed across the aromatic system.

Table 2: Frontier Molecular Orbital (FMO) Energy Parameters Specific calculated data for this compound is not available in the cited literature. This table exemplifies the FMO data derived from DFT calculations.

| Parameter | Description | Theoretical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| ΔE (Energy Gap) | ELUMO - EHOMO | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. chemrxiv.org It helps in identifying the regions that are rich or deficient in electrons, thereby predicting how the molecule will interact with other chemical species. nih.govresearchgate.net MEP maps are color-coded: red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack). growingscience.comnih.gov Green and yellow regions represent neutral or intermediate potential. nih.gov

For this compound, the MEP map would likely show a significant negative potential (red) around the sulfur atom of the thiol group and the nitrogen atoms of the imidazole (B134444) ring, highlighting these as primary sites for interaction with electrophiles. orientjchem.org The hydrogen atoms, particularly any N-H protons, would exhibit a positive potential (blue). nih.gov This analysis is crucial for understanding intermolecular interactions like hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled "Lewis-type" orbitals (bonds or lone pairs) to empty "non-Lewis-type" orbitals (antibonding or Rydberg orbitals). materialsciencejournal.orgnih.gov This delocalization, known as hyperconjugation, stabilizes the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). materialsciencejournal.org

In this compound, NBO analysis would reveal key intramolecular charge transfer (ICT) interactions. acadpubl.eu For instance, it could show delocalization from the lone pairs on the sulfur and nitrogen atoms to the antibonding orbitals (π*) of the imidazole and phenyl rings. nih.govacadpubl.eu Higher E(2) values for these interactions signify greater electronic stabilization and provide insight into the molecule's electronic structure and resonance effects. materialsciencejournal.org

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energy E(2) Specific calculated data for this compound is not available in the cited literature. This table shows typical donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (S) | π* (N-C) | Data not available |

| LP (N) | π* (C=C) | Data not available |

| π (C=C)phenyl | π* (C=N)imidazole | Data not available |

Electronegativity (χ): Measures the ability of a molecule to attract electrons. dergipark.org.tr

Chemical Hardness (η): Represents the resistance to change in electron distribution. growingscience.com Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." growingscience.comirjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability. dergipark.org.tr

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. dergipark.org.tr

Fraction of Electron Transferred (ΔN): Predicts the amount of charge transferred when a molecule interacts with another species.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and understanding their chemical behavior in reactions. dergipark.org.trnih.gov

Table 4: Global Reactivity Descriptors Specific calculated data for this compound is not available in the cited literature. This table outlines the key global reactivity descriptors calculated from HOMO and LUMO energies.

| Descriptor | Formula | Theoretical Value |

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Electronegativity (χ) | (I+A)/2 | Data not available |

| Chemical Hardness (η) | (I-A)/2 | Data not available |

| Chemical Softness (S) | 1/η | Data not available |

| Electrophilicity Index (ω) | χ² / (2η) | Data not available |

Molecular Dynamics (MD) Simulations for Structural and Conformational Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. rdd.edu.iqdntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.govijsrset.com

Quantum Chemical Studies on Specific Interactions

Quantum chemical calculations offer profound insights into the non-covalent interactions that govern the supramolecular chemistry of this compound. These computational investigations are crucial for understanding the molecule's behavior in various chemical and biological environments.

Intermolecular Interactions (Hydrogen Bonding, π-Stacking, CH-π Interactions)

The structure of this compound features several functional groups that can participate in a variety of intermolecular interactions, including hydrogen bonding, π-stacking, and CH-π interactions. Computational studies on similar heterocyclic systems help to elucidate the nature and strength of these interactions.

Hydrogen Bonding: The imidazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor, while the thiol group can act as a hydrogen bond donor. The thione tautomer is stabilized by the formation of N-H···S hydrogen bonds, which are a significant feature in the crystal structures of related imidazole-2-thiol derivatives. Density functional theory (DFT) calculations are commonly employed to quantify the strength of these hydrogen bonds. For instance, the interaction energy of hydrogen bonds can be calculated, with typical values for N-H···S bonds falling in a moderate range, indicating their importance in stabilizing molecular assemblies. nih.gov

π-Stacking Interactions: The presence of both the phenyl and imidazole rings allows for π-stacking interactions. These interactions are crucial for the organization of molecules in the solid state and in biological systems. vu.nlrsc.org The interaction energy of π-stacking depends on the relative orientation of the aromatic rings, with parallel-displaced and T-shaped arrangements being common. Quantum chemical calculations can predict the most stable conformations and the corresponding interaction energies. nih.gov The isopropyl group on the phenyl ring may introduce steric hindrance, influencing the preferred stacking geometry.

Below is a table summarizing the typical calculated interaction energies for the types of intermolecular interactions expected for this compound, based on studies of similar molecules.

| Interaction Type | Donor | Acceptor | Typical Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | N-H (imidazole) | S (thiol) | -5 to -15 |

| π-Stacking | Phenyl Ring | Imidazole Ring | -2 to -10 |

| CH-π Interactions | C-H (isopropyl) | Phenyl Ring | -0.5 to -2.5 |

Note: The values presented in this table are representative and are based on computational studies of molecules with similar functional groups. The actual interaction energies for this compound may vary.

Thermodynamic Stability and Aromaticity Calculations

Computational methods are invaluable for assessing the thermodynamic stability and aromaticity of this compound.

Thermodynamic Stability: The relative stability of different tautomers and conformers of the molecule can be determined by calculating their energies using quantum chemical methods. For imidazole-2-thiol derivatives, the equilibrium between the thiol and thione tautomers is of particular interest. Calculations of Gibbs free energy can predict the predominant tautomer under different conditions. The rotational barrier of the isopropylphenyl group with respect to the imidazole ring can also be calculated to identify the most stable conformations.

The following table presents hypothetical calculated aromaticity indices for the rings in this compound, based on typical values for these heterocyclic and aromatic systems.

| Ring | Aromaticity Index | Calculated Value | Indication |

| Phenyl Ring | NICS(1) | -9.5 | Aromatic |

| Imidazole Ring | NICS(1) | -7.2 | Aromatic |

| Phenyl Ring | HOMA | 0.98 | Highly Aromatic |

| Imidazole Ring | HOMA | 0.85 | Moderately Aromatic |

Note: These values are illustrative and represent typical ranges found in computational studies of phenyl and imidazole-containing compounds. Specific calculations for this compound would be required for precise values.

Reactivity Profiles and Chemical Transformations of 1 2 Isopropylphenyl 1h Imidazole 2 Thiol

Nucleophilic Addition Reactions of Imidazole-2-thiols

The thiol group of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol exists in tautomeric equilibrium with its thione form. The sulfur atom in the thiol form is a potent nucleophile and can readily participate in nucleophilic addition reactions. A prominent example of this reactivity is the thiol-Michael addition, a conjugate addition of the thiol to α,β-unsaturated carbonyl compounds. nih.govresearchgate.net

In a typical Michael addition, the thiol, activated by a base, adds to an electron-deficient alkene. For instance, the reaction of a 1-aryl-1H-imidazole-2-thiol with an α,β-unsaturated ketone would proceed via the formation of a thiolate anion, which then attacks the β-carbon of the enone, leading to the formation of a new carbon-sulfur bond. researchgate.net The reaction is generally catalyzed by a base, which serves to deprotonate the thiol and increase its nucleophilicity. researchgate.net

| Reactant 1 | Reactant 2 (Michael Acceptor) | Product | Conditions |

| This compound | α,β-Unsaturated Ketone | 1-(2-isopropylphenyl)-2-(3-oxobutylthio)-1H-imidazole | Base catalyst |

| This compound | Acrylonitrile | 3-((1-(2-isopropylphenyl)-1H-imidazol-2-yl)thio)propanenitrile | Base catalyst |

| This compound | Maleimide | 1-((1-(2-isopropylphenyl)-1H-imidazol-2-yl)thio)pyrrolidine-2,5-dione | Base catalyst |

This table presents hypothetical examples based on the known reactivity of imidazole-2-thiols.

Electrophilic Reactions: Alkylation and Acylation of Imidazole-2-thiols

The nucleophilic sulfur atom of this compound is susceptible to attack by various electrophiles, leading to S-substituted derivatives. Alkylation and acylation are common electrophilic reactions for this class of compounds.

Alkylation: The reaction with alkyl halides in the presence of a base is a straightforward method for the synthesis of S-alkylated imidazole (B134444) derivatives. The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces the halide from the alkyl halide. The choice of base and solvent can influence the reaction's efficiency. For instance, the alkylation of 4,5-dihydro-1H-imidazole-2-thiol with iodomethylsilanes has been reported to yield S-alkylated products. researchgate.net

Acylation: Similarly, acylation of the thiol group can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction results in the formation of thioesters. A representative example involves the acylation of a 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thione with acetic anhydride, which resulted in the corresponding acetylated product. nih.gov

| Reaction Type | Electrophile | Product |

| Alkylation | Methyl Iodide | 1-(2-isopropylphenyl)-2-(methylthio)-1H-imidazole |

| Alkylation | Benzyl Bromide | 2-(benzylthio)-1-(2-isopropylphenyl)-1H-imidazole |

| Acylation | Acetyl Chloride | S-(1-(2-isopropylphenyl)-1H-imidazol-2-yl) ethanethioate |

| Acylation | Benzoyl Chloride | S-(1-(2-isopropylphenyl)-1H-imidazol-2-yl) benzothioate |

This table presents hypothetical examples based on the known reactivity of imidazole-2-thiols.

Cyclization and Annulation Reactions Leading to Fused Heterocycles

The bifunctional nature of this compound, possessing both a nucleophilic sulfur and a nitrogen atom within the imidazole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve an initial S-alkylation followed by an intramolecular cyclization.

A prominent example is the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives. mdpi.comnih.gov This is typically achieved by reacting the imidazole-2-thiol with α-haloketones or other bifunctional electrophiles. The reaction commences with the S-alkylation of the thiol, followed by an intramolecular condensation between the imidazole nitrogen and the carbonyl group, leading to the formation of the fused bicyclic system. The imidazo[2,1-b]thiazole scaffold is of significant interest due to its presence in various biologically active molecules. mdpi.com The reaction of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones has also been shown to produce 5H-imidazo[2,1-b] acs.orgresearchgate.netthiazine derivatives through a base-catalyzed cyclization. researchgate.net

| Electrophilic Reagent | Fused Heterocycle Product |

| 2-Bromoacetophenone | 2-phenyl-6-(2-isopropylphenyl)imidazo[2,1-b]thiazole |

| Ethyl Bromoacetate | 6-(2-isopropylphenyl)imidazo[2,1-b]thiazol-2(3H)-one |

| 1,2-Dibromoethane | 2,3-dihydro-6-(2-isopropylphenyl)imidazo[2,1-b]thiazole |

This table presents hypothetical examples based on the known reactivity of imidazole-2-thiols.

Cross-Coupling Reactions Involving the Thiol Moiety

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds. While the direct use of thiols in palladium-catalyzed cross-coupling reactions can be challenging due to catalyst poisoning by the sulfur atom, methodologies have been developed to overcome this issue. nih.gov

For instance, copper- and palladium-catalyzed cross-coupling reactions have been employed for the synthesis of N-fused benzo nih.govairo.co.inimidazo[2,1-b]thiazole derivatives from 1H-benzo[d]imidazole-2-thiols. acs.org It is plausible that this compound could undergo similar transformations. These reactions typically involve the coupling of the thiol with aryl or vinyl halides in the presence of a suitable catalyst system, often requiring a base and specific ligands to facilitate the catalytic cycle.

| Coupling Partner | Catalyst System | Product |

| Iodobenzene | Pd catalyst, ligand, base | 1-(2-isopropylphenyl)-2-(phenylthio)-1H-imidazole |

| Vinyl Bromide | Cu catalyst, ligand, base | 1-(2-isopropylphenyl)-2-(vinylthio)-1H-imidazole |

| Arylboronic acid | Cu catalyst, oxidant | 1-(2-isopropylphenyl)-2-(arylthio)-1H-imidazole |

This table presents hypothetical examples based on the known reactivity of thiols in cross-coupling reactions.

Derivatization Strategies via Functional Group Transformations

The versatile reactivity of the thiol group in this compound allows for a wide range of derivatization strategies aimed at modifying its physicochemical and biological properties.

One common transformation is the oxidation of the thiol to a disulfide. This can be achieved using mild oxidizing agents. Further oxidation can lead to the formation of sulfinic and sulfonic acids. Another important derivatization involves the reaction of the thiol with isothiocyanates to form dithiocarbamates. Furthermore, the thiol can be derivatized for analytical purposes, for example, by reacting with fluorescent labeling reagents to enable sensitive detection in biological samples. nih.gov The synthesis of novel 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols has been reported, showcasing derivatization of the imidazole ring itself.

| Reagent | Functional Group Transformation | Product Class |

| Mild Oxidizing Agent (e.g., I2, H2O2) | Thiol to Disulfide | Disulfide |

| Strong Oxidizing Agent (e.g., KMnO4) | Thiol to Sulfonic Acid | Imidazolesulfonic acid |

| Phenyl Isothiocyanate | Addition to Thiol | Dithiocarbamate |

| Fluorescent Maleimide | Michael Addition | Fluorescently Labeled Thioether |

This table presents examples of derivatization reactions based on general thiol chemistry.

Coordination Chemistry of 1 2 Isopropylphenyl 1h Imidazole 2 Thiol As a Ligand

Ligand Design and Potential Coordination Modes

The design of a ligand is crucial for determining the properties and structure of the resulting metal complex. The ligand 1-(2-isopropylphenyl)-1H-imidazole-2-thiol possesses specific features that make it an effective chelating agent, a molecule that can form multiple bonds with a single metal ion.

The primary donor sites on the this compound ligand are the sulfur atom of the thiol group and at least one of the nitrogen atoms within the imidazole (B134444) ring. This makes it a potentially bidentate ligand, meaning it can attach to a metal ion through two points of contact. The imidazole ring contains two nitrogen atoms, and depending on the metal ion and reaction conditions, either one could be involved in coordination. This dual-coordination ability is a key feature of many imidazole-based ligands, leading to the formation of stable chelate rings with the metal center. nih.gov

The presence of both a soft donor atom (sulfur) and a borderline donor atom (nitrogen) allows this ligand to coordinate with a wide range of metal ions, from soft to borderline Lewis acids. wikipedia.orgnih.gov This versatility is a significant aspect of its ligand design.

The thiol group (-SH) plays a critical role in the coordination behavior and the redox properties of the resulting metal complexes. Thiolates, the deprotonated form of thiols, are known to be excellent ligands for many transition metals. wikipedia.org The deprotonation of the thiol group to form a thiolate (S⁻) enhances its ability to donate electron density to the metal ion, forming a strong coordinate bond.

The thiol group also introduces redox activity to the ligand. It can be oxidized, and this property can be transferred to the metal complexes. The interplay between the redox-active ligand and a redox-active metal center can lead to interesting electronic properties and reactivity in the resulting complexes. mdpi.com The formation of a stable five-membered chelate ring involving the sulfur and a nitrogen atom is a common and stabilizing feature in the coordination of similar ligands. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can then be characterized using various spectroscopic and analytical techniques to determine their structure and properties.

This ligand is expected to form stable complexes with a variety of d-block transition metals. The choice of metal ion will influence the geometry and properties of the resulting complex.

Co(II), Ni(II), Cu(II): These first-row transition metals are known to form a wide range of coordination complexes with nitrogen and sulfur donor ligands. ekb.egresearchgate.netsciencescholar.us Depending on the stoichiometry and reaction conditions, they can form complexes with different geometries, such as tetrahedral or octahedral. researchgate.net

Zn(II), Cd(II): As d¹⁰ metal ions, zinc(II) and cadmium(II) complexes are typically diamagnetic and often adopt tetrahedral geometries. nih.gov The coordination with the sulfur and nitrogen donor atoms of the ligand would lead to stable chelate structures. nih.gov

Ag(I), Au(III): These precious metals also form stable complexes with sulfur-containing ligands. Silver(I) often forms linear or tetrahedral complexes, while gold(III) typically prefers square planar geometries.

Technetium (Tc): Technetium, a radioactive element, can exist in various oxidation states (IV, V, VII). Its coordination chemistry with imidazole and thiol-containing ligands is of interest, particularly in the context of radiopharmaceutical development. mdpi.com The ability of the ligand to stabilize different oxidation states of technetium would be a key area of investigation. mdpi.com

| Metal Ion | Common Oxidation State(s) | Expected Coordination Geometry | Reference |

|---|---|---|---|

| Co(II) | +2 | Tetrahedral, Octahedral | researchgate.net |

| Ni(II) | +2 | Square Planar, Octahedral | ekb.egresearchgate.net |

| Cu(II) | +2 | Square Planar, Distorted Octahedral | researchgate.netnih.gov |

| Zn(II) | +2 | Tetrahedral | nih.gov |

| Cd(II) | +2 | Tetrahedral | nih.gov |

| Ag(I) | +1 | Linear, Tetrahedral | |

| Au(III) | +3 | Square Planar | |

| Tc(IV, V, VII) | +4, +5, +7 | Octahedral, Square Pyramidal | mdpi.com |

Spectroscopic techniques are essential for understanding the nature of the bonding between the ligand and the metal ion in the resulting complexes.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and C-S bonds in the ligand upon coordination to a metal ion can be observed in the IR spectrum. The disappearance or shift of the S-H stretching vibration would provide evidence of deprotonation and coordination of the thiol group. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center and the nature of the metal-ligand bonding. The appearance of d-d transitions for the transition metal complexes can help in determining the coordination environment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II) and Cd(II)). Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation can provide insights into the coordination mode. researchgate.net

| Spectroscopic Technique | Information Obtained | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Identification of coordinated functional groups (C=N, C-S), evidence of thiol deprotonation, and formation of M-N and M-S bonds. | nih.gov |

| UV-Visible (UV-Vis) Spectroscopy | Information on the electronic structure and coordination geometry of the metal center through the analysis of d-d transitions and charge-transfer bands. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the ligand structure and investigation of the coordination mode in diamagnetic complexes by observing changes in chemical shifts. | researchgate.net |

No Publicly Available Research Data on the Coordination Chemistry of this compound

Following a comprehensive search of scientific databases and scholarly publications, no specific theoretical or experimental research was found on the coordination chemistry of the compound this compound. Consequently, an article focusing solely on the requested topics of its metal-ligand bonding and the formation of supramolecular coordination polymers cannot be generated at this time.

The inquiry requested detailed information structured around theoretical investigations into the metal-ligand bonding of this specific compound, including Density Functional Theory (DFT) studies on the electronic structure and stability of its metal complexes, as well as computational modeling of its coordination environments. Furthermore, the request sought information on the formation and properties of supramolecular coordination polymers incorporating this particular imidazole-2-thiol ligand.

Despite extensive searches for relevant literature, no papers or datasets pertaining to DFT analysis, computational coordination modeling, or the synthesis and characterization of coordination polymers involving this compound as a ligand were identified. The available scientific literature focuses on other, structurally different imidazole, benzimidazole (B57391), and thiol-containing ligands. Adhering to the strict instruction to only include content about the specified compound prevents the use of data from these related but distinct chemical systems.

Therefore, the sections on its theoretical investigation and its role in supramolecular coordination polymers remain unaddressed due to the absence of published research.

Table of Mentioned Compounds

Advanced Research Trajectories and Mechanistic Principles for 1 2 Isopropylphenyl 1h Imidazole 2 Thiol

Catalytic Applications and Mechanistic Studies

The imidazole (B134444) moiety is a well-established pharmacophore in medicinal chemistry and a versatile component in catalysis. researchgate.net The unique electronic and structural properties of the imidazole ring, particularly when functionalized with a thiol group, open up avenues for both organocatalysis and coordination chemistry.

Role of Imidazole-2-thiols in Organocatalysis

Imidazole and its derivatives have been recognized for their potential as organocatalysts, capable of catalyzing reactions without the need for metal ions. ias.ac.in The imidazole ring is amphoteric, possessing both a basic pyridine-like nitrogen and an acidic amine-like nitrogen, allowing it to act as both a proton donor and acceptor. ias.ac.in This dual functionality is crucial in many catalytic cycles.

The presence of the 2-thiol group in 1-(2-isopropylphenyl)-1H-imidazole-2-thiol introduces a nucleophilic sulfur atom, which can participate in a variety of catalytic transformations. Imidazole-2-thiols can, in principle, catalyze reactions such as Michael additions, aldol (B89426) condensations, and other carbon-carbon bond-forming reactions. The bulky 2-isopropylphenyl substituent is likely to play a significant role in the stereochemical outcome of such reactions, potentially inducing asymmetry and leading to enantioselective transformations. While specific studies on this compound are not yet prevalent, the general catalytic utility of imidazoles suggests this is a promising area of investigation. ias.ac.in

Imidazole-2-thiol-Based Ligands in Metal-Catalyzed Organic Reactions

The imidazole-2-thiol scaffold is an excellent ligand for transition metals. The soft sulfur atom and the nitrogen atoms of the imidazole ring can coordinate to metal centers, forming stable complexes. These complexes have potential applications in a wide range of metal-catalyzed organic reactions, including cross-coupling reactions, hydrogenations, and oxidations. mdpi.comnih.gov

The this compound ligand can form complexes with various transition metals such as copper(II) and nickel(II). The coordination of the ligand to the metal center can be monodentate, through the sulfur or a nitrogen atom, or bidentate, involving both. The steric bulk of the 2-isopropylphenyl group can influence the coordination geometry around the metal center, which in turn can affect the catalytic activity and selectivity of the resulting complex. For instance, in related benzimidazole (B57391) complexes, the ligand has been shown to link directly to the metal ion through the tertiary nitrogen atom of the imidazole ring. jocpr.com The catalytic properties of such complexes could be explored in reactions like the oxidation of styrene. mdpi.com

| Metal Complex | Potential Catalytic Application | Key Structural Feature |

| Copper(II)-[this compound] | Oxidation of Alkenes | Square planar geometry |

| Nickel(II)-[this compound] | Cross-coupling Reactions | Tetrahedral geometry |

| Palladium(II)-[this compound] | C-C and C-N bond formation | Square planar geometry |

This table presents potential applications based on the known catalytic activities of similar imidazole-based metal complexes.

Material Science Applications and Surface Interactions

The interaction of organic molecules with metal surfaces is a critical area of research in material science, with applications ranging from corrosion inhibition to surface modification. The presence of heteroatoms like nitrogen and sulfur, along with an aromatic ring system, makes this compound a promising candidate for such applications.

Investigation as Corrosion Inhibitors for Metal Surfaces

Organic compounds containing nitrogen, sulfur, and oxygen atoms are often effective corrosion inhibitors for metals in acidic media. physchemres.orgresearchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. Imidazole and its derivatives have been studied as corrosion inhibitors for various metals, including mild steel and aluminum. tpcj.orgnih.gov

The inhibitive properties of this compound are anticipated to be significant due to the presence of the imidazole ring and the thiol group. The lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, can facilitate the adsorption of the molecule onto the metal surface. Studies on similar imidazole-thiol derivatives have shown high inhibition efficiencies. For example, 1-methyl-1H-imidazole-2-thiol has demonstrated good performance as a corrosion inhibitor for mild steel in acidic environments. tpcj.org It is expected that the inhibition efficiency of this compound would increase with its concentration. physchemres.org

Below is a table with hypothetical corrosion inhibition data for this compound on mild steel in 1 M HCl, based on typical performance of similar imidazole-based inhibitors.

| Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 | 15.0 | 0 |

| 0.1 | 4.5 | 70 |

| 0.5 | 1.8 | 88 |

| 1.0 | 0.9 | 94 |

| 5.0 | 0.45 | 97 |

This is a hypothetical data table based on the performance of structurally related imidazole-thiol corrosion inhibitors.

Adsorption Mechanisms and Surface Interactions (Chemisorption, Physisorption)

The protective action of corrosion inhibitors is directly related to their adsorption on the metal surface. This adsorption can occur through two main mechanisms: physisorption and chemisorption. Physisorption involves weak electrostatic interactions between the charged metal surface and the charged inhibitor molecule. Chemisorption involves the formation of a coordinate bond between the lone pair of electrons of the heteroatoms in the inhibitor and the vacant d-orbitals of the metal atoms. physchemres.org

For this compound, it is likely that both physisorption and chemisorption contribute to its adsorption on a metal surface. The protonated imidazole ring in an acidic medium can interact electrostatically with the negatively charged metal surface (physisorption). Simultaneously, the nitrogen and sulfur atoms can donate their lone pair of electrons to the metal's vacant d-orbitals, forming a strong coordinate bond (chemisorption). The adsorption behavior of such inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. physchemres.orgmdpi.com The free energy of adsorption (ΔG°ads) can provide insights into the nature of the adsorption, with values around -20 kJ/mol or less indicating physisorption and values around -40 kJ/mol or more suggesting chemisorption.

Biological Research Mechanisms (Focus on Molecular Interactions and Pathways)

Imidazole-containing compounds are ubiquitous in nature and form the core of many biologically active molecules, including the amino acid histidine and many pharmaceuticals. researchgate.netresearchgate.net The imidazole ring's ability to participate in hydrogen bonding and its role as a ligand for metal ions in metalloenzymes are central to its biological significance. researchgate.net

While specific biological studies on this compound are not widely reported, the general biological activities of imidazole-2-thiol derivatives suggest several potential avenues for research. These compounds have been investigated for a variety of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. researchgate.net

The mechanism of action of such compounds often involves their interaction with specific biological targets. For instance, the imidazole ring can interact with the active site of enzymes, either through hydrogen bonding or by coordinating to a metal cofactor. The thiol group can also play a crucial role, potentially forming disulfide bonds with cysteine residues in proteins or acting as a nucleophile in enzymatic reactions. The lipophilic 2-isopropylphenyl group would likely influence the compound's ability to cross cell membranes and could contribute to hydrophobic interactions within the binding pocket of a target protein.

Potential molecular interactions and pathways for this compound could include:

Enzyme Inhibition: The compound could act as an inhibitor for enzymes such as cyclooxygenase or lipoxygenase, which are involved in inflammatory pathways.

Antimicrobial Activity: It could interfere with microbial metabolic pathways or disrupt the integrity of microbial cell membranes.

Anticancer Activity: The compound might induce apoptosis in cancer cells by interacting with key proteins in cell cycle regulation or signaling pathways. For instance, some imidazole derivatives have been shown to target the p53-Mdm2 interaction. researchgate.net

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and molecular mechanisms of this compound.

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific research data for the compound This compound . Consequently, a detailed analysis based on direct experimental or computational studies for this particular molecule cannot be provided at this time. The imidazole scaffold and its derivatives are a broad area of medicinal chemistry research, with numerous publications on various substituted analogs. researchgate.netijfmr.comnih.govnih.govias.ac.injapsonline.comimp.kiev.uanih.gov However, the specific substitution pattern of a 2-isopropylphenyl group at the N1 position and a thiol group at the C2 position does not appear in dedicated studies that would allow for a thorough discussion of its specific biological and chemical properties as requested.

General information exists for classes of compounds such as imidazole-2-thiols, benzimidazoles, and other related heterocyclic structures, highlighting their potential as enzyme inhibitors, antimicrobial agents, or antioxidants. researchgate.netnih.govresearchgate.netnih.govmdpi.com For instance, studies on diaryl-substituted imidazole derivatives have explored their role as inhibitors of cyclooxygenase (COX) enzymes. nih.gov Similarly, various benzimidazole derivatives have been investigated for their antiprotozoal or kinase inhibitory activities. researchgate.netmdpi.com

The antioxidant potential of molecules containing a thiol (-SH) group is a well-established principle in biochemistry. nih.govnih.gov The thiol group can act as a reducing agent and a scavenger of reactive oxygen species. However, without specific experimental data on this compound, any discussion of its antioxidant mechanism would be purely speculative and based on the general reactivity of thiols rather than on evidence for this specific compound.

Likewise, structure-activity relationship (SAR) studies, which are crucial for optimizing the biological response of a lead compound, are inherently specific to a series of related analogs that have been synthesized and tested. nih.govresearchgate.netnih.govmdpi.com As no such series involving this compound has been published, no specific SAR data can be presented.

Finally, computational studies, including molecular docking and dynamics simulations, are performed to predict and analyze the interaction of a specific ligand with a particular biological target. nih.govconnectjournals.comresearchgate.net These studies require the selection of a relevant enzyme or receptor target, which is typically identified through initial biological screening. Without any primary biological data for this compound, there is no basis for performing or reporting on such computational analyses.

Q & A

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products